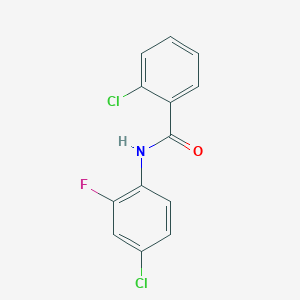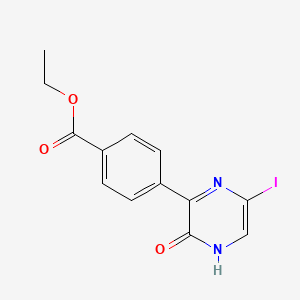
1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- is an aromatic compound characterized by the presence of bromine, chlorine, and phenylmethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of benzene to introduce the bromo and dichloro substituents. This is followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium methoxide in methanol.
Coupling Reactions: Reagents like arylboronic acids in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions with arylboronic acids can yield biaryl compounds.
Scientific Research Applications
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity towards nucleophiles, while the phenylmethoxy group can participate in resonance stabilization, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-2,3-dichlorobenzene
- 1-Bromo-3,4-dichlorobenzene
Uniqueness
Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties compared to other similar compounds
Properties
Molecular Formula |
C13H9BrCl2O |
|---|---|
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-bromo-2,3-dichloro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
AADMLMGSZDWMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)




![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)




